(R)-4-hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxohexadecyl-1-13C)oxy]-3,5,9-trioxa-4-phosphapentacosan-1-aminium-10-13C, 4-oxide, inner salt
Overview
Description
1,2-Dipalmitoyl-13C-sn-glycero-3-phosphatidylcholine is a zwitterionic glycerophospholipid commonly used in the formation of lipid monolayers, bilayers, and liposomes. This compound is often utilized as an internal standard for the quantification of 1,2-dipalmitoyl-sn-glycero-3-phosphatidylcholine by gas chromatography or liquid chromatography-mass spectrometry . It is a significant component in various biochemical and biophysical studies due to its structural properties and stability.
Mechanism of Action
Target of Action
The primary target of 1,2-Dipalmitoyl-13C-sn-glycero-3-PC, also known as DPPC, is the cell membrane . It is a zwitterionic glycerophospholipid that is commonly used in the formation of lipid monolayers, bilayers, and liposomes .
Mode of Action
DPPC interacts with the cell membrane to form lipid monolayers, bilayers, and liposomes . These structures can be used to encapsulate and deliver other molecules, such as drugs or antigens, to cells .
Biochemical Pathways
DPPC is involved in the formation of lipid monolayers, bilayers, and liposomes, which are essential components of cell membranes . These structures play a crucial role in various cellular processes, including signal transduction, transport of molecules across the cell membrane, and cell adhesion .
Pharmacokinetics
The pharmacokinetics of DPPC are largely determined by its physicochemical properties. As a lipid, it is highly lipophilic and can readily incorporate into lipid bilayers . .
Result of Action
The incorporation of DPPC into cell membranes can alter their physical properties, such as fluidity and permeability . This can affect the function of the membrane and the activity of membrane-associated proteins. For example, DPPC has been used in the formation of proteoliposomes for implantation of γ-glutamyl transpeptidase into human erythrocyte membranes .
Action Environment
The action of DPPC can be influenced by various environmental factors. For instance, the formation and stability of DPPC-containing liposomes can be affected by factors such as temperature, pH, and the presence of other lipids . Furthermore, the efficacy of DPPC in drug delivery applications can be influenced by the characteristics of the target cells and the surrounding biological environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dipalmitoyl-13C-sn-glycero-3-phosphatidylcholine can be synthesized through a series of esterification reactionsThe reaction conditions often require the use of catalysts such as sulfuric acid or p-toluenesulfonic acid, and the reactions are carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
Industrial production of 1,2-Dipalmitoyl-13C-sn-glycero-3-phosphatidylcholine involves large-scale esterification processes, often utilizing continuous flow reactors to ensure consistent product quality and yield. The use of isotopically labeled carbon (13C) in the synthesis allows for precise quantification and analysis in various applications .
Chemical Reactions Analysis
Types of Reactions
1,2-Dipalmitoyl-13C-sn-glycero-3-phosphatidylcholine undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of peroxides and other oxidative degradation products.
Hydrolysis: In the presence of water and acidic or basic conditions, the ester bonds can be hydrolyzed, leading to the formation of glycerol and palmitic acid.
Substitution: The phosphatidylcholine group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Peroxides and other oxidative degradation products.
Hydrolysis: Glycerol and palmitic acid.
Substitution: Various substituted phosphatidylcholine derivatives.
Scientific Research Applications
1,2-Dipalmitoyl-13C-sn-glycero-3-phosphatidylcholine has a wide range of scientific research applications:
Chemistry: Used as an internal standard in chromatographic analysis for the quantification of phospholipids.
Biology: Utilized in the formation of lipid monolayers and bilayers for studying membrane dynamics and interactions.
Medicine: Employed in the development of liposomal drug delivery systems and in the study of lipid-related diseases.
Industry: Applied in the formulation of cosmetics and pharmaceuticals due to its emulsifying properties
Comparison with Similar Compounds
Similar Compounds
1,2-Dipalmitoyl-sn-glycero-3-phosphatidylcholine: The non-isotopically labeled version of the compound.
1,2-Dioleoyl-sn-glycero-3-phosphatidylcholine: A similar compound with oleic acid chains instead of palmitic acid.
1,2-Dimyristoyl-sn-glycero-3-phosphatidylcholine: Contains myristic acid chains instead of palmitic acid
Uniqueness
1,2-Dipalmitoyl-13C-sn-glycero-3-phosphatidylcholine is unique due to its isotopically labeled carbon atoms, which allow for precise quantification and analysis in various research applications. This labeling makes it particularly valuable in mass spectrometry and other analytical techniques .
Properties
IUPAC Name |
[(2R)-2,3-di((113C)hexadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H80NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-39(42)46-36-38(37-48-50(44,45)47-35-34-41(3,4)5)49-40(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h38H,6-37H2,1-5H3/t38-/m1/s1/i39+1,40+1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KILNVBDSWZSGLL-NYGHEXGZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCC[13C](=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O[13C](=O)CCCCCCCCCCCCCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H80NO8P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
736.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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